molecular formula C26H20O2 B1590868 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol CAS No. 919789-77-8

4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol

Cat. No. B1590868
M. Wt: 364.4 g/mol
InChI Key: OXBSSBYVVMIMMP-UHFFFAOYSA-N
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Description

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol, also known as TPE-DOH or 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene, is a synthetic intermediate of aggregation-induced emission (AIE) dye . It is used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .


Molecular Structure Analysis

The molecular formula of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is C26H20O2 . It has a molecular weight of 364.44 . The structure is highly conjugated .


Chemical Reactions Analysis

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is involved in various chemical reactions, particularly in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification . It also exhibits a high H2O2 selectivity of 85.8% in the oxygen reduction reaction .


Physical And Chemical Properties Analysis

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is a solid at 20°C . It should be stored under inert gas and kept away from light and air . Its melting point is 225°C .

Scientific Research Applications

Polyurethane Synthesis and Characterization

Raghu et al. (2007) explored the synthesis of novel polyurethanes based on derivatives of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol, demonstrating their potential in creating materials with semicrystalline and amorphous structures. These polyurethanes were characterized using various spectroscopic methods and thermal analyses, highlighting their diverse applications in material science (Raghu et al., 2007).

Adsorption Studies

Liu et al. (2013) investigated the use of a covalent triazine-based framework for adsorbing 4,4'-(Propane-2,2-diyl)diphenol from aqueous solutions. The study revealed that the framework exhibits significant adsorption capacity due to specific nonhydrophobic mechanisms, suggesting its potential in environmental remediation and water treatment applications (Liu et al., 2013).

Crystallographic Analysis

Dong et al. (2007) focused on the crystal structure of a derivative of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol, providing insights into the molecular arrangement and stability of such compounds. The research emphasizes the significance of crystallography in understanding the properties of these compounds, potentially guiding the design of new materials (Dong et al., 2007).

Polymer Chemistry and Host–Guest Inclusion

Apel et al. (2001) demonstrated the versatility of 4,4'-(Fluorene-9,9-diyl)diphenol as both a clathrate host and a building block for macrocyclic host compounds. The study included X-ray crystal structures and thermal analysis of inclusion compounds, indicating potential applications in host-guest chemistry and molecular recognition (Apel et al., 2001).

Photoluminescent Materials

Zhang et al. (2016) developed a new polymerization route to create functional heterocyclic polymers using derivatives of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol. The resulting polymers exhibited high thermal stability and refractive indices, along with potential in photolithography processes, highlighting their application in advanced material sciences (Zhang et al., 2016).

Safety And Hazards

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBSSBYVVMIMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580177
Record name 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol

CAS RN

919789-77-8
Record name 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SS Liow, H Zhou, S Sugiarto, S Guo… - …, 2017 - ACS Publications
The direct tracking of cells using fluorescent dyes is a constant challenge in cell therapy due to aggregation-induced quenching (ACQ) effect and biocompatibility issues. Here, we …
Number of citations: 104 pubs.acs.org
SS Liow, H Zhou, S Sugiarto, MLS Chalasani… - oar.a-star.edu.sg
Aggregation-induced emission (AIE) fluorescent probes are extensively described, as perfect dye materials for bioimaging, chemical sensors and monitoring of drug delivery because …
Number of citations: 0 oar.a-star.edu.sg
F Liu, Y Ren, H Lau, BZ Tang, H Zhou - Journal of Materials Chemistry …, 2022 - pubs.rsc.org
Aggregation induced emission (AIE) active cross-linked copolymers CP1-4 with high molecular weights (12 700–14 100) and low polydispersity indices (1.2–1.3) were prepared …
Number of citations: 5 pubs.rsc.org
T Jiang, HQ Tian, HH Yu, C Huang, BX Zhu - Tetrahedron, 2023 - Elsevier
A tetraphenylethylene-based acylhydrazone macrocycle (H 8 L) was designed and synthesized via Schiff base condensation reaction. The [2 + 2] molecular structure of H 8 L was …
Number of citations: 0 www.sciencedirect.com
AX Ding, Q Tang, YG Gao, YD Shi… - ACS Applied Materials …, 2016 - ACS Publications
Four [12]aneN 3 modified tetraphenylethene (TPE) compounds with different numbers of polyamine units and structure configurations, namely 1, 2, 3, and 4, were designed and …
Number of citations: 29 pubs.acs.org
Y Zhang, Y Xie, M Zhou, EB Berda, D Chao - Dyes and Pigments, 2021 - Elsevier
The elegant electroswitchable color/emission properties of electrochromic/electrofluorochromic dual-functional materials motivates the exploration of their new applications. In this work, …
Number of citations: 6 www.sciencedirect.com
X He, Z Zhao, LH Xiong, PF Gao, C Peng… - Journal of the …, 2018 - ACS Publications
Multimodality imaging is highly desirable for accurate diagnosis by achieving high sensitivity, spatial–temporal resolution, and penetration depth with a single structural unit. However, it …
Number of citations: 108 pubs.acs.org
J Lee, S Kim, TH Kim, SH Lee - RSC advances, 2020 - pubs.rsc.org
A novel ratiometric fluorescence assay via enzymatically activatable micellization in aqueous solution was devised for quantitative detection of alkaline phosphatase (ALP) activity. We …
Number of citations: 8 pubs.rsc.org
W Lv, J Liu, TC Skaar, DA Flockhart… - Journal of medicinal …, 2015 - ACS Publications
Both selective estrogen receptor modulators and aromatase inhibitors are widely used for the treatment of breast cancer. Compounds with both aromatase inhibitory and estrogen …
Number of citations: 41 pubs.acs.org
W Lv - 2014 - search.proquest.com
Selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs) are commonly prescribed for the treatment of breast cancer. However, the use of SERMs and AIs is …
Number of citations: 2 search.proquest.com

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